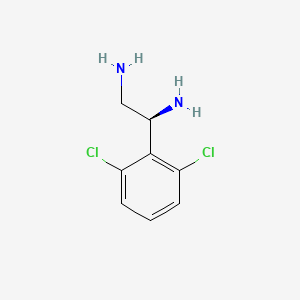
(1S)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms on a phenyl ring and an ethane-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,6-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the diamine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1S)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, (1S)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine
Industry
Industrially, this compound can be used in the production of polymers and other materials where specific functional groups are required.
作用机制
The mechanism by which (1S)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diamine moiety can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1R)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(2,6-Dichlorophenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
2,6-Dichlorobenzylamine: A simpler analog with a single amine group.
Uniqueness
(1S)-1-(2,6-Dichlorophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both diamine and dichlorophenyl groups
属性
分子式 |
C8H10Cl2N2 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC 名称 |
(1S)-1-(2,6-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
InChI 键 |
RZAHNHAAWBMEIF-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CN)N)Cl |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


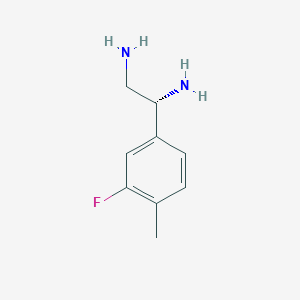
![Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate](/img/structure/B15236823.png)
![7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15236838.png)
![2-(6-Chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236848.png)
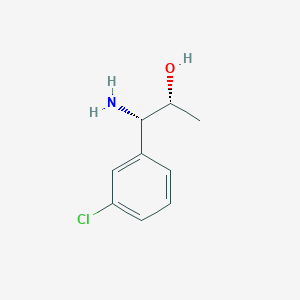

![(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)
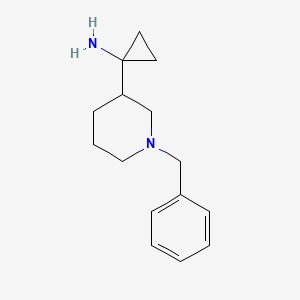
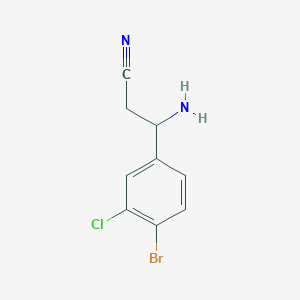
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)
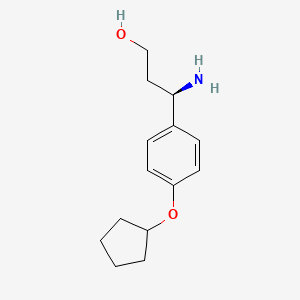

![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)

